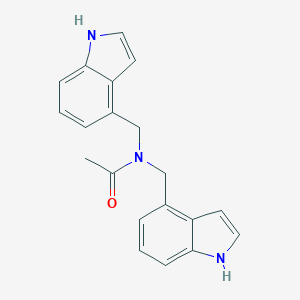

N,N-bis(1H-indol-4-ylmethyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N,N-bis(1H-indol-4-ylmethyl)acetamide |

InChI |

InChI=1S/C20H19N3O/c1-14(24)23(12-15-4-2-6-19-17(15)8-10-21-19)13-16-5-3-7-20-18(16)9-11-22-20/h2-11,21-22H,12-13H2,1H3 |

InChI Key |

OPHRHYREINTNTM-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |

Canonical SMILES |

CC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N,N-bis(1H-indol-4-ylmethyl)acetamide

Introduction

N,N-bis(1H-indol-4-ylmethyl)acetamide is a chemical compound containing a central acetamide core symmetrically substituted with two 1H-indol-4-ylmethyl groups. The indole moiety is a prevalent scaffold in numerous biologically active compounds and natural products. The unique arrangement of two indole rings linked to a central acetamide structure suggests potential for interesting chemical properties and biological activities. This guide aims to provide a comprehensive overview of the available technical information regarding this compound, focusing on its chemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and drug development professionals.

Due to the specific nature of this compound, publicly available data is limited. Therefore, this guide will also draw upon data from structurally related N-acetamide indole derivatives to infer potential characteristics and experimental approaches.

Chemical Properties

A thorough search of scientific literature and chemical databases did not yield specific experimental data for the chemical and physical properties of this compound. However, based on its structure and the properties of related compounds, we can predict some of its characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C20H19N3O | Calculated from structure |

| Molecular Weight | 329.39 g/mol | Calculated from structure |

| Appearance | Likely a solid at room temperature | High molecular weight and presence of hydrogen bond donors/acceptors |

| Melting Point | Expected to be relatively high | Presence of multiple aromatic rings and potential for intermolecular hydrogen bonding |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on the non-polar nature of the indole rings and the polar acetamide group. |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. | General stability of indole and acetamide functional groups. |

Synthesis and Experimental Protocols

While a specific synthetic protocol for this compound is not documented, a plausible synthetic route can be designed based on standard organic chemistry reactions.

Proposed Synthetic Pathway

The most straightforward approach would involve the N-alkylation of acetamide with a suitable 4-(halomethyl)-1H-indole derivative.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of 4-(Bromomethyl)-1H-indole: This starting material can be synthesized from 1H-indole-4-carbaldehyde via reduction to the corresponding alcohol followed by bromination.

-

N-Alkylation Reaction:

-

To a solution of acetamide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-(bromomethyl)-1H-indole (2.2 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for the N-H stretch of the indole and the C=O stretch of the acetamide.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, the indole nucleus is a key component in many biologically active molecules. For instance, various indole derivatives have shown anticancer, anti-inflammatory, and antimicrobial activities.[1]

Some N-acetamide indole derivatives have been identified as antimalarial agents that target PfATP4.[2] Others have been investigated as inhibitors of tubulin polymerization for cancer therapy.[3][4]

Hypothetical Signaling Pathway Involvement

Given the structural motifs, this compound could potentially interact with various biological targets. The presence of two indole rings might allow it to intercalate with DNA or interact with protein binding sites that recognize indole-containing ligands.

Diagram 2: Hypothetical Target Interaction

Caption: Hypothetical interactions of the compound with cellular targets.

Conclusion and Future Directions

This compound is a novel compound with no currently available experimental data. This guide has provided a predictive overview of its chemical properties, a plausible synthetic route, and hypothetical biological activities based on its structural relationship to other known indole derivatives.

Future research should focus on the successful synthesis and characterization of this compound. Once a pure sample is obtained, its physicochemical properties can be determined experimentally. Furthermore, screening for biological activity, particularly in the areas of oncology and infectious diseases, would be a logical next step to uncover its therapeutic potential. The detailed experimental protocols and hypothetical frameworks presented here provide a solid foundation for initiating such research endeavors.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Mechanism of Action of N,N-bis(1H-indol-4-ylmethyl)acetamide: An In-Depth Guide Based on Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound N,N-bis(1H-indol-4-ylmethyl)acetamide is not well-documented in publicly available scientific literature. Therefore, this guide provides a detailed analysis of the potential mechanisms of action based on two closely related classes of compounds: bis(indolyl)methanes and N-acetamide indole derivatives . The information presented herein is intended to serve as a foundational resource for hypothesis generation and future research into the biological activity of this compound.

Introduction: A Hybrid Scaffold of Pharmacological Interest

This compound possesses a unique chemical architecture that combines the structural features of both bis(indolyl)methanes and N-acetamide indoles. This hybrid scaffold suggests the potential for multifaceted pharmacological activities, drawing from the established biological profiles of its constituent pharmacophores. Bis(indolyl)methanes are known for their anti-inflammatory and cytotoxic properties, while various N-acetamide indole derivatives have demonstrated potent antimalarial and anticancer effects through diverse mechanisms. This guide will explore these established mechanisms to provide a predictive framework for understanding the potential biological targets and signaling pathways of this compound.

Potential Mechanisms of Action Inherited from Bis(indolyl)methanes

Bis(indolyl)methane (BIM) derivatives are a class of compounds that have shown promise as both anti-inflammatory and anticancer agents[1]. Their mechanisms of action are often linked to the modulation of key signaling pathways involved in cellular inflammation and proliferation.

Anti-Inflammatory Activity

One of the primary anti-inflammatory mechanisms of BIMs is the inhibition of nitric oxide (NO) production[1]. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is often overexpressed, leading to excessive NO production and cellular damage.

Experimental Protocol: In vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 macrophage cells are commonly used.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Treatment: Cells are co-treated with LPS and varying concentrations of the test compound (e.g., a BIM derivative).

-

NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Below is a logical workflow for this experimental protocol.

References

Potential Biological Activity of N,N-bis(1H-indol-4-ylmethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the biological activity of N,N-bis(1H-indol-4-ylmethyl)acetamide is not currently available in published literature, the core structure, featuring both a bis-indole and an acetamide moiety, is characteristic of a class of compounds with significant and diverse pharmacological potential. This technical guide consolidates and analyzes the known biological activities of structurally related indole-acetamide and bis-indole derivatives to forecast the potential therapeutic applications of this compound. The documented activities for analogous compounds span a wide spectrum, including anticancer, antimicrobial, antihyperglycemic, and antioxidant effects. This guide presents a synthesis of available quantitative data, detailed experimental protocols for relevant biological assays, and visual representations of key signaling pathways and experimental workflows to serve as a foundational resource for researchers investigating this and related molecular scaffolds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad range of biological activities.[1][2] When dimerized, as in bis-indole structures, or functionalized with moieties like acetamide, the resulting derivatives often exhibit enhanced or novel pharmacological profiles.[3][4] this compound represents a unique convergence of these structural features. The bis-indole component suggests potential for intercalation with biomacromolecules or interaction with dimeric protein targets, while the N,N-disubstituted acetamide group can influence solubility, metabolic stability, and hydrogen bonding capabilities.

This guide explores the potential biological activities of this compound by examining the established activities of its structural relatives. The primary therapeutic areas where such compounds have shown promise are oncology, infectious diseases, and metabolic disorders.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of analogous compounds, this compound could plausibly exhibit a range of biological effects.

Anticancer Activity

Indole derivatives are well-documented as potent anticancer agents.[5] A significant mechanism of action for many indole-based compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] Bis-indole derivatives, in particular, have been shown to bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle essential for cell division.[6]

Furthermore, some indole derivatives have been found to act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.[8][9] The modulation of key signaling pathways, such as the EGFR and p53-MDM2 pathways, has also been identified as a mechanism of anticancer action for certain indole-acetamide derivatives.[10]

Antimicrobial Activity

Bis-indole alkaloids have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][11] The proposed mechanism for some of these compounds involves the disruption of bacterial cell membrane integrity or inhibition of essential enzymes. The lipophilicity conferred by the indole rings often plays a crucial role in their ability to penetrate bacterial cell walls.

Antihyperglycemic and Antioxidant Activity

Indole-3-acetamide derivatives have been synthesized and shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[1][12] Inhibition of this enzyme can help to control postprandial hyperglycemia. The same studies have also highlighted the antioxidant potential of these compounds, demonstrating their ability to scavenge free radicals, which is beneficial in mitigating oxidative stress associated with diabetes.[1][12]

Quantitative Data on Related Compounds

The following tables summarize the biological activities of various indole-acetamide and bis-indole derivatives from the literature, providing a quantitative basis for predicting the potential efficacy of this compound.

Table 1: Anticancer Activity of Indole-Acetamide and Bis-Indole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Indole-Acetamide | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative 10b | A549 (Lung) | 12.0 nM | [5] |

| K562 (Leukemia) | 10.0 nM | [5] | ||

| Indole Derivative of Ursolic Acid | Compound 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 µM | [9] |

| HepG2 (Hepatocarcinoma) | 0.91 µM | [9] | ||

| Bis-Indole Sulfonamide | p-chlorobenzenesulfonyl bis-indole 20 | HepG2 (Hepatocellular Carcinoma) | 3-fold stronger than etoposide | [13] |

| HuCCA-1 (Cholangiocarcinoma) | 7.75 µM | [13] | ||

| A-549 (Lung Carcinoma) | 8.86 µM | [13] | ||

| Tris-Indole Sulfonamide | p-chlorobenzenesulfonyl tris-indole 30 | HepG2 (Hepatocellular Carcinoma) | 2-fold stronger than etoposide | [13] |

Table 2: Antimicrobial Activity of Bis-Indole Derivatives

| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |

| Bis-Indole Alkaloid | Compound 65 | Staphylococcus aureus | 40 µg/mL | [11] |

| Bis-Indole Schiff Base | Compounds 76 & 77 | S. aureus, B. subtilis, P. aeruginosa, E. coli | 10-30 µg/mL | [4] |

| Bis-Indole | Compound 88b | Pseudomonas aeruginosa | 3.9 µg/mL (MIC50) | [4] |

| Tris(1H-indol-3-yl) methylium | Compound 1 | Gram-positive bacteria | 1-16 µg/mL | [14] |

| Gram-negative bacteria | 32-128 µg/mL | [14] |

Table 3: Antihyperglycemic and Antioxidant Activity of Indole-3-Acetamide Derivatives

| Compound Class | Specific Derivative | Assay | Activity (IC50) | Reference |

| Indole-3-Acetamide | Compound 15 | α-Amylase Inhibition | 1.09 ± 0.11 µM | [12] |

| DPPH Radical Scavenging | 0.81 ± 0.25 µM | [12] | ||

| ABTS Radical Scavenging | 0.35 ± 0.1 µM | [12] | ||

| Indole-3-Acetamide | Unsubstituted Phenyl | α-Amylase Inhibition | 2.6 ± 0.09 µM | [12][15] |

| Indole-3-Acetamide | Chloro-methylphenyl | α-Amylase Inhibition | 2.33 ± 0.09 µM | [12][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogs.

Synthesis of Indole-3-Acetamide Derivatives

This protocol is adapted from the synthesis of a series of indole-3-acetamides with antihyperglycemic and antioxidant activity.[12]

-

Reaction Setup: In a round-bottom flask, dissolve indole-3-acetic acid (1 mmol) and 1,1'-carbonyldiimidazole (CDI, 1 equivalent) in acetonitrile (20 mL).

-

Activation: Add a catalytic amount of pyridine (0.8 mL) to the mixture. Stir for 45 minutes at room temperature to activate the carboxylic acid.

-

Amide Formation: Add the desired aniline or amine (in this case, the bis(1H-indol-4-ylmethyl)amine precursor would be used) to the reaction mixture.

-

Reaction: Continue stirring for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, perform an extraction with dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by washing with hexane or by column chromatography.

In Vitro Anticancer MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic effects of a compound.

-

Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 for tubulin polymerization inhibition can then be calculated.

Antimicrobial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of indole-acetamide derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

Caption: Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.

Caption: Intrinsic and extrinsic apoptosis signaling pathways potentially activated by indole derivatives.

Structure-Activity Relationship (SAR) Insights

Analysis of the literature on indole-acetamide and bis-indole derivatives reveals several key structure-activity relationships:

-

Substitution on Indole Ring: Halogenation (e.g., bromine, chlorine) on the indole ring often enhances the antimicrobial and anticancer activity of bis-indole derivatives.[1][4]

-

Linkage in Bis-Indoles: The position of the linkage between the two indole moieties can significantly impact biological activity. For instance, in a series of HIV-1 fusion inhibitors, a 6-6' linkage was found to be optimal for activity.

-

Substituents on Acetamide: For indole-3-acetamides, substitutions on the phenyl ring of the acetamide moiety modulate α-amylase inhibitory activity. Electron-withdrawing and bulky groups at certain positions can enhance potency.[12][15]

-

Overall Molecular Shape: The three-dimensional shape of bis-indole compounds is crucial for their interaction with biological targets. A more compact shape may be favorable for binding to hydrophobic pockets in proteins.

Conclusion

While this compound remains an uncharacterized compound, the extensive body of research on structurally similar indole-acetamide and bis-indole derivatives strongly suggests its potential as a biologically active molecule. The evidence points towards promising avenues of investigation, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The provided data, experimental protocols, and mechanistic diagrams offer a comprehensive starting point for researchers aiming to synthesize and evaluate the pharmacological profile of this novel compound. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

References

- 1. Synthesis and Cheminformatics-Directed Antibacterial Evaluation of Echinosulfonic Acid-Inspired Bis-Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Bis(indolyl)methanes and Related Indole-Acetamide Derivatives

A review of the synthesis, biological activities, and therapeutic potential of a class of compounds related to N,N-bis(1H-indol-4-ylmethyl)acetamide.

Disclaimer: As of the latest literature search, no specific scientific reports on the synthesis or biological evaluation of this compound were found. This guide therefore provides a comprehensive overview of the closely related and extensively studied class of bis(indolyl)methanes (BIMs) and other indole-acetamide derivatives to offer insights into the potential properties and synthesis of the target compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities.[1] The combination of two indole moieties, as seen in bis(indolyl)methanes, often leads to compounds with enhanced and diverse biological effects, including anticancer, antimicrobial, and antiviral properties.[2] This technical guide summarizes the current state of research on bis(indolyl)methanes and related indole-acetamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of Bis(indolyl)methanes and Related Derivatives

The synthesis of symmetric and asymmetric bis(indolyl)methanes is a well-established area of organic chemistry. A common and efficient method involves the electrophilic substitution reaction of indoles with aldehydes or ketones.

General Experimental Protocol for Synthesis of 3,3'-Bis(indolyl)methanes:

A widely used, environmentally friendly approach utilizes a catalyst in a suitable solvent. For instance, taurine in water under sonication provides an efficient route.[3]

-

Reaction Setup: To a solution of indole (2 mmol) and an aldehyde or ketone (1 mmol) in water (5 mL), taurine (20 mol%) is added.

-

Reaction Conditions: The reaction mixture is subjected to sonication at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired bis(indolyl)methane.[3]

A plausible reaction mechanism for the taurine-catalyzed synthesis is depicted below.[3]

Caption: Plausible reaction mechanism for the synthesis of 3,3'-bis(indolyl)methanes.

Biological Activities of Bis(indolyl)methanes

Bis(indolyl)methanes have demonstrated a remarkable array of biological activities, with anticancer properties being the most extensively studied.

Numerous studies have reported the cytotoxic effects of BIMs against various cancer cell lines.

Quantitative Data on Anticancer Activity of Selected Bis(indolyl)methanes:

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 1h | - | Average % Growth | 47.39% | [4] |

| 2e | - | Average % Growth | 21.63% | [4] |

| 2e | NCI-H460 (Non-small cell lung) | GI50 | 0.616 | [4] |

| 2e | OVCAR-4 (Ovarian) | GI50 | 0.562 | [4] |

| 2e | MCF7 (Breast) | GI50 | 0.930 | [4] |

| Compound 20 | HepG2 (Liver) | IC50 | 3-fold stronger than etoposide | [5] |

| Compound 30 | HepG2 (Liver) | IC50 | 2-fold stronger than etoposide | [5] |

| Compound 20 | HuCCA-1 (Bile duct) | IC50 | 7.75 | [5] |

| Compound 20 | A-549 (Lung) | IC50 | 8.21 | [5] |

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Proposed Mechanism of Anticancer Action:

Some bis(indolyl)methanes have been shown to target the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during mitosis.[6] Inhibition of Eg5 leads to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, cytostatic evaluation and structure activity relationships of novel bis-indolylmethanes and their corresponding tetrahydroindolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

discovery and isolation of novel bis-indole compounds

An In-Depth Technical Guide to the Discovery and Isolation of Novel Bis-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-indole alkaloids are a significant class of natural products characterized by the presence of two indole moieties. These compounds are found in a diverse range of natural sources, including marine sponges, microorganisms, and terrestrial plants.[1][2][3] Their structural complexity and potent biological activities have made them compelling targets for drug discovery and development. Bis-indole derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, with some compounds like vinblastine and vinorelbine being approved for cancer therapy. This guide provides a comprehensive overview of the methodologies involved in the discovery, isolation, and characterization of novel bis-indole compounds, using the recently discovered spongosoritins and spongocarbamides from a marine sponge as a case study.

Discovery and Isolation Workflow: A Case Study from Spongosorites sp.

Six new bis-indole alkaloids, spongosoritins A–D and spongocarbamides A and B, were recently isolated from a marine sponge of the genus Spongosorites collected off the coast of Jeju Island, Korea.[4] The general workflow for such a discovery process, from collection to characterization, is a multi-step procedure involving extraction, fractionation, purification, and structure elucidation.

References

Spectroscopic Data for N,N-bis(1H-indol-4-ylmethyl)acetamide: A Technical Overview

Consequently, a detailed technical guide with specific experimental protocols, data tables, and visualizations for N,N-bis(1H-indol-4-ylmethyl)acetamide cannot be generated at this time. The scientific literature and spectral databases searched did not contain entries for this particular chemical entity.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of this data suggests that it may be a novel compound or one that has not been extensively characterized and reported in peer-reviewed literature. Further investigation would require the de novo synthesis of this compound, followed by its purification and subsequent analysis using standard spectroscopic techniques.

General Experimental Workflow for Spectroscopic Analysis

Should a researcher synthesize this compound, a general workflow for its spectroscopic characterization would be as follows. This workflow is a standard procedure in chemical synthesis and analysis.

A Theoretical and Computational Guide to the Structural Analysis of N,N-bis(1H-indol-4-ylmethyl)acetamide

Abstract: This technical guide outlines a comprehensive theoretical framework for the structural and electronic characterization of N,N-bis(1H-indol-4-ylmethyl)acetamide. As of this writing, specific theoretical studies on this molecule are not available in peer-reviewed literature. Therefore, this document serves as a detailed roadmap, presenting the requisite computational protocols, data analysis frameworks, and visualization methods necessary to perform such an investigation. The methodologies described herein are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), and are designed to elucidate the molecule's conformational landscape, electronic properties, and potential intermolecular interactions, providing critical insights for fields such as medicinal chemistry and materials science.

Introduction

This compound is a unique molecule featuring two indole moieties linked by an acetamide backbone. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Understanding the three-dimensional structure, flexibility, and electronic properties of molecules like this is paramount for predicting their biological activity, reactivity, and physicochemical properties.

Theoretical studies, using computational chemistry methods, offer a powerful, non-experimental route to probe molecular characteristics at the atomic level. Such studies can predict stable conformations, map electron density distributions, and calculate spectroscopic properties before a molecule is synthesized, guiding further research and development. This guide proposes a standardized workflow for the in-silico analysis of this compound.

Proposed Computational Workflow

A robust theoretical analysis of a flexible molecule like this compound requires a multi-step computational protocol. The workflow ensures that the global minimum energy structure is identified and that its properties are calculated with high accuracy.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of N,N-bis(1H-indol-4-ylmethyl)acetamide

Introduction

N,N-bis(1H-indol-4-ylmethyl)acetamide is a unique molecule featuring a central acetamide group flanked by two indole rings. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] Bisindole alkaloids, in particular, often exhibit more potent biological effects than their monomeric counterparts.[1][2][3] Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent, as these properties directly impact its formulation, bioavailability, and shelf-life.

This document provides a technical framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability profile of this compound.

Predicted Solubility Profile

The solubility of a compound is a result of the interplay between its molecular structure and the properties of the solvent. This compound possesses both polar (the amide group) and nonpolar (the indole rings) characteristics, suggesting a varied solubility profile.

-

Aqueous Solubility: The large, hydrophobic surface area of the two indole rings is expected to confer low intrinsic aqueous solubility. However, the amide group can participate in hydrogen bonding, which may provide some degree of water solubility. Some bis-indole alkaloids have been noted for their favorable water solubility.[4] It is anticipated that the aqueous solubility will be pH-dependent to a limited extent, given the weakly basic nature of the indole nitrogen.

-

Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc), which are capable of solvating both the polar and nonpolar regions of the molecule.[5][6] Solubility is also expected in polar protic solvents like ethanol and methanol, facilitated by hydrogen bonding with the amide group.[7] Due to the significant hydrophobic character of the bis-indole structure, solubility in non-polar solvents such as hexane and toluene is expected to be limited.[7][8]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | Large hydrophobic surface area of two indole rings. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates both polar amide and nonpolar indole moieties. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the amide functional group. |

| Non-Polar | Hexane, Toluene | Low | Predominantly polar character of the amide group. |

Predicted Stability Profile

The chemical stability of this compound will be influenced by environmental factors such as pH, temperature, and light.

-

pH Stability: The amide linkage is the most probable site of degradation. Amides are generally stable but can undergo hydrolysis under strongly acidic or alkaline conditions.[9][10][11] The degradation rate is typically pH-dependent, with maximum stability often observed in the neutral to slightly acidic pH range.[9] The indole rings are generally stable but can be susceptible to oxidation.

-

Thermal Stability: As a crystalline solid, the compound is expected to be thermally stable at ambient temperatures. Stability at elevated temperatures should be assessed as part of a comprehensive stability program.

-

Photostability: Compounds with highly conjugated systems like indole can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is crucial to determine appropriate handling and storage conditions.

Table 2: General Conditions for Stability Assessment of this compound

| Condition | Typical Parameters | Purpose |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for ≥ 12 months | To determine the shelf-life under recommended storage conditions. |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | To predict the long-term stability and evaluate the effect of short-term excursions outside labeled storage.[12] |

| Forced Degradation | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Oxidative (e.g., 3% H₂O₂), Thermal (e.g., 60°C), Photolytic (ICH Q1B) | To identify potential degradation products and establish the specificity of analytical methods.[13] |

Experimental Protocols

Protocol for Kinetic Solubility Assessment

This high-throughput method is suitable for early-stage drug discovery to quickly estimate aqueous solubility.[14][15][16]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%).

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours).[17]

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring light absorbance at a high wavelength (e.g., 620 nm).[14]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to a blank control.

Protocol for Thermodynamic Solubility Assessment

Considered the "gold standard," this method measures the equilibrium solubility of the compound.[14][15]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

-

Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Protocol for Chemical Stability Assessment

This protocol outlines a general approach for evaluating the stability of the compound in solution.

-

Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different aqueous buffers (e.g., pH 3, 7, 9) to assess pH-dependent stability.

-

Storage: Aliquot the solutions into sealed vials and store them under various conditions as outlined in Table 2 (e.g., 40°C for accelerated stability). Protect samples from light unless photostability is being evaluated.

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months for accelerated studies), withdraw a sample from each condition.

-

Quantification: Analyze the samples using a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound. The appearance of new peaks should be monitored as potential degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf-life.

Visualizations

Workflow for Solubility and Stability Assessment

References

- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N,N−Dimethylacetamide - American Chemical Society [acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis, characterization and photophysical properties of some 3,3′-bisindolyl(aryl)methanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. researchgate.net [researchgate.net]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Notes and Protocol for the Dissolution of N,N-bis(1H-indol-4-ylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(1H-indol-4-ylmethyl)acetamide is a synthetic compound containing two indole moieties, which are prevalent in many biologically active molecules. The indole nucleus is a key feature in various therapeutic agents, and derivatives are often investigated for their potential in areas such as oncology and infectious diseases.[1] Due to its hydrophobic nature, dissolving this compound for experimental use requires a careful and systematic approach to ensure solution stability and accurate concentrations for reliable results.

These application notes provide a detailed protocol for the dissolution of this compound for use in typical in vitro and in vivo experimental settings. The following procedures are based on established methods for handling hydrophobic, indole-containing compounds.

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is recommended. The data in the table below are estimates based on the general characteristics of similar indole derivatives.

| Property | Estimated Value/Characteristic | Notes |

| Appearance | White to off-white or pale yellow solid | Visual inspection is necessary. Color may indicate purity. |

| Molecular Weight | 341.43 g/mol | Calculated from the chemical formula: C₂₂H₂₃N₃O. |

| Aqueous Solubility | Poor | Like many indole derivatives, it is expected to be sparingly soluble in water. |

| Organic Solvent Solubility | Soluble in DMSO, DMF, and alcohols (e.g., ethanol) | Dimethyl sulfoxide (DMSO) is the recommended primary solvent for stock solutions.[2] |

| Stability | Potentially sensitive to light and moisture | Indole-containing compounds can be susceptible to degradation. Store protected from light.[2] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Assays

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Safety First: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing the Compound: Tare a sterile, dry microcentrifuge tube or amber vial on the analytical balance. Carefully weigh out 3.41 mg of this compound.

-

Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.[3]

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[4][5]

Working Solution Preparation:

For cell culture experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[3][4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Preparation of a Formulation for In Vivo Studies

For animal studies, a vehicle that is well-tolerated is required. This often involves a co-solvent system to maintain the compound's solubility upon dilution in an aqueous-based vehicle.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile Tween® 80

-

Sterile Polyethylene glycol 400 (PEG400)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes

Procedure:

-

Vehicle Preparation: In a sterile conical tube, prepare the desired volume of the vehicle. A common vehicle for hydrophobic compounds consists of:

-

5-10% DMSO

-

10-20% Tween® 80 or PEG400

-

70-85% Saline or PBS

-

-

Solubilization: Add the components in the following order, mixing well after each addition: a. Add the required volume of the 10 mM DMSO stock solution. b. Add the Tween® 80 or PEG400 and vortex to create a uniform solution. c. Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation of the compound.

-

Final Formulation: The final formulation should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvents. This formulation should be prepared fresh before each use.

Signaling Pathways and Workflows

Caption: Workflow for dissolving and using this compound.

Caption: Decision tree for the dissolution of a hydrophobic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emulatebio.com [emulatebio.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N,N-bis(1H-indol-4-ylmethyl)acetamide as a Potential Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can arrest cell cycle progression, typically in the G2/M phase, and induce apoptosis in rapidly dividing cancer cells. The indole nucleus is a prominent scaffold in many compounds that exhibit tubulin polymerization inhibitory activity. This document provides detailed application notes and experimental protocols for the investigation of N,N-bis(1H-indol-4-ylmethyl)acetamide, a novel indole derivative, as a potential tubulin polymerization inhibitor. While direct experimental data for this specific compound is emerging, the provided protocols are based on established methods for characterizing similar indole-based tubulin inhibitors.

Mechanism of Action

Many indole-based compounds that inhibit tubulin polymerization act by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death. The proposed mechanism for this compound follows this established pathway for related molecules.

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables present hypothetical yet representative quantitative data based on the activity of structurally similar indole derivatives against various cancer cell lines.[1][2] These tables are intended to serve as a template for presenting experimental findings for this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) for Tubulin Polymerization |

| This compound | Expected in low µM range |

| Colchicine (Positive Control) | 0.35 |

| Paclitaxel (Positive Control) | Promotes polymerization |

Table 2: In Vitro Cytotoxicity (IC50 Values in µM)

| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |

| This compound | Expected 0.1 - 10 µM | Expected 0.1 - 10 µM | Expected 0.1 - 10 µM |

| Colchicine (Reference Compound) | 0.52 | 0.34 | 0.86 |

Table 3: Cell Cycle Analysis in MCF-7 Cells (% of Cells in G2/M Phase)

| Treatment (24h) | Concentration (µM) | % of Cells in G2/M |

| Control (DMSO) | - | 4.17 |

| This compound | 0.35 | Expected >20% |

| This compound | 1.0 | Expected >40% |

| Colchicine (Positive Control) | 0.35 | 27.11 |

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize this compound as a tubulin polymerization inhibitor.

Caption: Experimental workflow for characterizing a potential tubulin inhibitor.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[3][4][5]

Materials:

-

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)

-

Purified porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol)

-

This compound (dissolved in DMSO)

-

Colchicine and Paclitaxel (positive controls)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of 355/460 nm.

Protocol:

-

Prepare a stock solution of this compound and control compounds in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

On ice, prepare the tubulin reaction mix containing 2 mg/mL tubulin in G-PEM buffer.

-

Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the polymerization reaction, add 50 µL of the tubulin reaction mix to each well.

-

Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (excitation 355 nm, emission 460 nm) every minute for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]

Materials:

-

HeLa, MCF-7, and HT-29 cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Colchicine (positive control)

-

96-well, clear, flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader (570 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or colchicine for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effect of the compound on the cellular microtubule network.[7][8]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Confocal or fluorescence microscope

Protocol:

-

Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

-

Treat the cells with this compound at its IC50 concentration for an appropriate time (e.g., 16-24 hours).

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:200 dilution) for 1 hour at 37°C in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides using a mounting medium.

-

Visualize the microtubule structure using a fluorescence microscope. Look for evidence of microtubule depolymerization, such as diffuse tubulin staining and fragmented microtubules, compared to the well-organized network in control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.[1]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at different concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

Application Notes and Protocols for High-Throughput Screening of N,N-bis(1H-indol-4-ylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activity.[1][2][3][4] Their versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Many indole-based drugs, such as vincristine (anticancer) and reserpine (antihypertensive), are already in clinical use, highlighting the therapeutic potential of this chemical motif.[4][5]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a novel indole derivative, N,N-bis(1H-indol-4-ylmethyl)acetamide . While specific biological data for this compound is not yet publicly available, its structure, featuring two indole moieties, suggests potential as a modulator of signaling pathways often implicated in cancer, such as those involving protein kinases or protein-protein interactions. These notes are intended to guide researchers in the initial characterization and screening of this compound.

Hypothetical Biological Target: Inhibition of Tubulin Polymerization

Based on the known activities of other bis-indole and acetamide derivatives, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[6][7] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6][7] We hypothesize that this compound may bind to tubulin, preventing its polymerization into microtubules, which in turn would arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for tubulin polymerization inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is a plausible synthetic route based on established methods for similar compounds.[8][9]

Materials:

-

1H-Indole-4-carbaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reductive Amination: To a solution of 1H-indole-4-carbaldehyde (2.0 eq) in methanol, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude bis(1H-indol-4-ylmethyl)amine.

-

Acetylation: Dissolve the crude amine in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

High-Throughput Screening (HTS) Protocol: Tubulin Polymerization Assay

This fluorescence-based assay is suitable for HTS to identify inhibitors of tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (containing tubulin, polymerization buffer, and a fluorescent reporter)

-

This compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Vinblastine (positive control for depolymerization)

-

384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Using an automated liquid handler, dispense 50 nL of this compound at various concentrations (e.g., from 0.1 µM to 100 µM) into the wells of a 384-well plate. Also, include wells with DMSO only (negative control) and control compounds.

-

Assay Preparation: Prepare the tubulin solution in the provided polymerization buffer containing the fluorescent reporter according to the manufacturer's instructions.

-

Reaction Initiation: Dispense 25 µL of the tubulin solution into each well of the compound-plated 384-well plate.

-

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

-

Data Analysis: The rate of tubulin polymerization is proportional to the increase in fluorescence over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve.

HTS Workflow Diagram

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for Antimicrobial Activity Screening of Indole-Based Compounds

Topic: N,N-bis(1H-indol-4-ylmethyl)acetamide in Antimicrobial Activity Screening

Introduction

Indole moieties are a significant class of heterocyclic compounds found in numerous natural and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antibacterial properties. Bis(indolyl)methanes (BIMs), in particular, have garnered attention for their potential as antimicrobial agents. This document outlines the typical procedures for screening and evaluating the antimicrobial efficacy of indole-based compounds, using methodologies applicable to novel derivatives like this compound.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table summarizes the antimicrobial activities of various related bis(indolyl) and acetamide derivatives against different microbial strains, as reported in the literature. This data serves as a reference for the potential efficacy of this class of compounds.

| Compound Class/Derivative | Microorganism | Activity Metric | Result | Reference |

| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | E. coli (Gram-negative) | Time-kill kinetics | 80-95% bactericidal activity within 2 hours | [1] |

| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | P. putida (Gram-negative) | Time-kill kinetics | 80-95% bactericidal activity within 2 hours | [1] |

| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | B. subtilis (Gram-positive) | Time-kill kinetics | >80% bactericidal effect within 2 hours | [1] |

| Bis(indolyl)glyoxylamides (e.g., 10d, 10g, 10i) | S. aureus (Gram-positive) | Time-kill kinetics | >65% bactericidal effect within 2 hours | [1] |

| Bis(azolyl)sulfonamidoacetamides (22a, 22c, 24c) | B. subtilis (Gram-positive) | MIC | Low, equal to chloramphenicol | [2] |

| Bis(azolyl)sulfonamidoacetamides (22c, 24c) | A. niger (Fungus) | MIC | Low, equal to ketoconazole | [2] |

| N'-(adamantan-1-yl)piperidine-1-carbothioimidates (7a-c) | Gram-positive & Gram-negative bacteria | MIC | 0.5–32 μg/mL | [3] |

| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (4a, 4g) | C. albicans (Fungus) | Antifungal Activity | Good activity | [3] |

| 2-Mercaptobenzothiazole Acetamide Derivatives (2b, 2i) | E. coli, S. typhi, S. aureus, B. subtilis | MIC | Close to positive control (levofloxacin) | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments in antimicrobial activity screening, adapted from standard practices for novel chemical entities.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotics (e.g., Chloramphenicol, Levofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight in their respective broths.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate test medium.

-

-

Preparation of Test Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plates to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and vehicle) in each plate. A sterility control (broth only) should also be included.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria.

-

Incubate at 35°C for 24-48 hours for yeast and 72 hours for molds.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

Materials:

-

Test compound

-

Log-phase culture of the test microorganism

-

Appropriate culture broth

-

Sterile flasks or tubes

-

Apparatus for serial dilutions and colony counting (e.g., agar plates)

Procedure:

-

Prepare flasks containing the culture broth with the test compound at concentrations corresponding to its MIC (e.g., 1x, 2x, and 4x MIC).

-

Inoculate the flasks with a log-phase culture of the test microorganism to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a growth control flask without the test compound.

-

Incubate all flasks under appropriate conditions with agitation.

-

At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubate the plates until colonies are visible, then count the number of viable colonies (CFU/mL).

-

Plot the log10 CFU/mL against time for each concentration of the test compound. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's antimicrobial properties.

Caption: Workflow for antimicrobial activity screening of a novel compound.

Conceptual Signaling Pathway Inhibition

As the specific mechanism of action for this compound is unknown, the following diagram provides a generalized representation of how an antimicrobial compound might interfere with essential bacterial signaling pathways.

Caption: Potential mechanisms of antimicrobial action via pathway inhibition.

References

- 1. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for the Formulation of N,N-bis(1H-indol-4-ylmethyl)acetamide for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formulation of N,N-bis(1H-indol-4-ylmethyl)acetamide, a novel indole derivative with potential therapeutic applications. Due to the characteristic poor aqueous solubility of many indole-based compounds, this guide focuses on enabling formulations for effective drug delivery, particularly for oral and parenteral administration.[1][2] The protocols herein describe methods for solubility enhancement, formulation development using lipid-based and polymeric systems, and subsequent characterization of the drug product.

Introduction

Indole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound is an investigational compound that, based on its structure, is predicted to have low aqueous solubility, a common challenge that can limit bioavailability and therapeutic efficacy.[1][2]

This application note outlines strategies to overcome these solubility and bioavailability challenges through advanced formulation techniques. We present protocols for the development of amorphous solid dispersions and nanoemulsion-based drug delivery systems, which are effective approaches for enhancing the dissolution and absorption of poorly soluble drugs.[6][7]

Hypothesized Therapeutic Target and Signaling Pathway: